Ethyl 2-bromo-5-chloro-4-fluorobenzoate
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Overview
Description
Ethyl 2-bromo-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-chloro-4-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of benzoic acid derivatives. One common method involves the following steps:
Bromination: Benzoic acid is first brominated using bromine in the presence of a catalyst such as iron (III) bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Fluorination: The chlorinated product is fluorinated using a fluorinating agent such as potassium fluoride.
Esterification: The final step involves esterifying the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile or electrophile used.
Reduction: Ethyl 2-bromo-5-chloro-4-fluorobenzyl alcohol.
Oxidation: 2-Bromo-5-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-5-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chloro-4-fluorobenzoate depends on its interaction with molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring enhances its reactivity towards nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-bromo-5-chloro-4-fluorobenzoate can be compared with other similar compounds such as:
Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Bromo-5-fluorobenzoic acid, methyl ester: Lacks the chlorine atom and has a methyl ester group.
Methyl 2-chloro-4-fluorobenzoate: Lacks the bromine atom and has a methyl ester group.
Properties
Molecular Formula |
C9H7BrClFO2 |
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Molecular Weight |
281.50 g/mol |
IUPAC Name |
ethyl 2-bromo-5-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 |
InChI Key |
MNQPQIULDXLLDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)Cl |
Origin of Product |
United States |
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